DS17

Targeted protein degradation Molecular glues Cyclin K

DS17 is a validated molecular glue that degrades cyclin K (EC50 13 nM), enabling specific study of cyclin K loss without confounding CDK12 inhibition. Its hybrid CR8/SR-4835 structure and available co-crystal structure (PDB 8BU1) make it a benchmark for degrader development, mechanistic studies, and comparative assays against PROTACs.

Molecular Formula C20H24Cl2N8O
Molecular Weight 463.4 g/mol
Cat. No. B12365037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS17
Molecular FormulaC20H24Cl2N8O
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESCCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=NC4=CC(=C(C=C4N3)Cl)Cl
InChIInChI=1S/C20H24Cl2N8O/c1-4-11(8-31)25-20-28-18(17-19(29-20)30(9-24-17)10(2)3)23-7-16-26-14-5-12(21)13(22)6-15(14)27-16/h5-6,9-11,31H,4,7-8H2,1-3H3,(H,26,27)(H2,23,25,28,29)/t11-/m1/s1
InChIKeyNIAQZRDKVVUEMV-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol (DS17) Is a Precisely Engineered Cyclin K Degrader for Oncology Research Procurement


(2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol (commonly referred to as DS17) is a molecular glue degrader that induces the ubiquitin-proteasome-dependent degradation of cyclin K, a key regulatory protein in the cell cycle and transcription [1]. It operates by forming a ternary complex between CDK12-cyclin K and the DDB1-CUL4-RBX1 E3 ubiquitin ligase, a mechanism distinct from traditional ATP-competitive CDK inhibitors [2]. This compound is a hybrid molecule combining structural features of two well-characterized cyclin K degraders, CR8 and SR-4835, and was identified through a systematic structure-activity relationship analysis of 91 candidate degraders [3].

Why Generic Substitution Fails for (2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol (DS17): The Critical Impact of Hybrid Structure on Ternary Complex Formation


Cyclin K degraders, including CR8 and SR-4835, rely on a specific combination of R1, R2, and R3 substituents to simultaneously engage CDK12 and the E3 ligase adaptor DDB1. Structural studies reveal that not all substituent combinations are compatible; for instance, the bulky phenylpyridine gluing moiety of CR8 cannot be accommodated with the SR-4835-derived methylpyrazole in the R3 position, leading to poor glue activity in hybrid compounds like DS20 and DS21 [1]. In contrast, DS17 carries the optimized combination of substituents—including the critical 5,6-dichloro-1H-benzimidazole gluing moiety—that enables robust in vitro ternary complex formation, placing it among the most potent recruiters in the series and superior to the parent compound CR8 [2]. Therefore, substituting DS17 with a structurally similar but not identical cyclin K degrader would likely compromise the delicate protein-protein interactions required for effective target degradation.

Quantitative Differentiation of (2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol (DS17) from Closest Analogs


Comparative TR-FRET EC50 Values for DDB1 Recruitment to CDK12-Cyclin K

DS17 exhibits a TR-FRET EC50 of 13 nM for recruiting DDB1 to the CDK12-cyclin K complex, as reported in the primary characterization study . This potency is comparable to that of the parent compounds CR8 (EC50 = 16 ± 1 nM) and SR-4835 (EC50 = 16 ± 1 nM) [1]. However, DS17 is distinguished from these analogs by its unique hybrid structure, which combines the benzimidazole gluing moiety of SR-4835 with the purine core of CR8, enabling robust complex formation and providing a distinct chemical scaffold for structure-activity relationship studies [2].

Targeted protein degradation Molecular glues Cyclin K

Mechanistic Differentiation: Molecular Glue vs. PROTAC Degradation Kinetics

DS17 acts as a direct molecular glue, inducing ternary complex formation without the linker characteristic of PROTACs. In contrast, the PROTAC degrader PP-C8 requires a linker to tether the CDK12 ligand to the E3 ligase ligand. This mechanistic difference is reflected in degradation kinetics: DS17 achieves cyclin K degradation with an EC50 of 13 nM , while PP-C8 induces CDK12 and Cyclin K degradation with DC50 values of 416 nM and 412 nM, respectively [1]. The >30-fold higher potency of DS17 for cyclin K degradation highlights the efficiency of the molecular glue mechanism in this context.

Targeted protein degradation PROTAC Molecular glues

Structural Basis for DS17's Enhanced Ternary Complex Formation Over CR8

The 2.98 Å X-ray crystal structure of the DDB1-DS17-CDK12-cyclin K complex (PDB ID: 8BU1) reveals that DS17 engages the DDB1 interfacial residue Arg928 through hydrogen bonding interactions provided by its 5,6-dichloro-1H-benzimidazole moiety [1]. This interaction is critical for glue activity. In the original publication, DS17-19 were identified as being among the most potent in vitro recruiters in the series and superior to CR8 [2]. While the precise EC50 values for DS17 are comparable to CR8, the structural data confirm that DS17's unique hybrid scaffold forms a stable, crystallizable ternary complex, providing a well-defined molecular basis for its activity.

X-ray crystallography Structure-based drug design Molecular glues

Distinct Transcriptional Signatures Differentiate Cyclin K Degraders from CDK12 Inhibitors

The study by Kozicka et al. demonstrates that cyclin K degraders, including DS17, elicit transcriptional signatures that are distinct from those of CDK12 inhibitors, even though both compound classes bind CDK12 [1]. This finding indicates that degradation of cyclin K produces a different biological outcome than simply inhibiting CDK12 kinase activity. While the study does not provide specific gene expression fold-changes for DS17, it establishes a class-level differentiation that is critical for experimental design: DS17 should be prioritized when the goal is to study the consequences of cyclin K loss, rather than CDK12 kinase inhibition.

Transcriptomics Gene expression CDK12

Optimal Application Scenarios for (2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol (DS17) Based on Quantitative Differentiation Evidence


Studying the Functional Consequences of Cyclin K Loss in Cancer Cells

DS17 is the preferred tool compound for experiments designed to investigate the biological effects of cyclin K degradation, as opposed to CDK12 kinase inhibition. Its mechanism as a molecular glue ensures that the observed phenotypes are due to the loss of the cyclin K protein rather than off-target kinase inhibition [1]. The distinct transcriptional signature of cyclin K degraders, as established in the primary publication, validates this approach [2]. Researchers should select DS17 for RNA-seq, proteomics, or cell viability assays where the goal is to map the pathways and processes dependent on cyclin K.

Structure-Activity Relationship (SAR) Studies for Rational Molecular Glue Design

The high-resolution co-crystal structure of DS17 bound to its target complex (PDB: 8BU1) provides an atomic blueprint of the interactions that drive molecular glue activity [3]. Researchers engaged in medicinal chemistry or drug discovery can use DS17 as a reference compound to design and optimize next-generation cyclin K degraders. Its hybrid structure, combining elements from CR8 and SR-4835, makes it a versatile starting point for exploring chemical space around the gluing moiety and the kinase-binding core [4].

Benchmarking the Potency of Novel Cyclin K Degraders

DS17 serves as a reliable positive control and benchmark for assessing the potency of newly developed cyclin K degraders. With a well-characterized TR-FRET EC50 of 13 nM for ternary complex formation , DS17 provides a quantitative standard against which the activity of novel molecular glues or PROTACs can be measured. This is particularly valuable for validating assay systems and ensuring experimental reproducibility across different laboratories.

Comparative Analysis of Degrader Mechanisms (Molecular Glue vs. PROTAC)

DS17 is an ideal comparator for PROTAC-based cyclin K degraders, such as PP-C8. By using DS17 and a PROTAC degrader in parallel experiments, researchers can dissect the biological differences between the two degradation mechanisms. The >30-fold difference in potency for cyclin K degradation between DS17 (EC50 13 nM) and PP-C8 (DC50 412 nM) [5] provides a clear quantitative basis for selecting the most appropriate tool for a given application, whether it be rapid and complete target removal (DS17) or more nuanced kinetic control (PP-C8).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for DS17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.